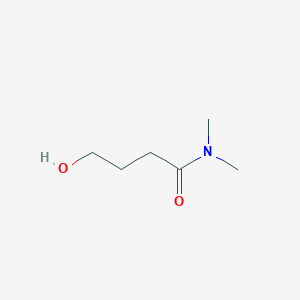

4-hydroxy-N,N-dimethylbutanamide

Description

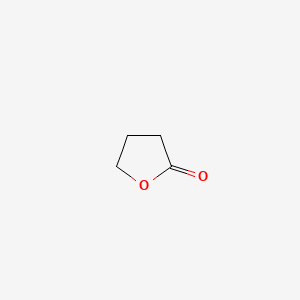

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-N,N-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7(2)6(9)4-3-5-8/h8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKMJRHPNGPQRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18190-25-5 | |

| Record name | 4-hydroxy-N,N-dimethylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-hydroxy-N,N-dimethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

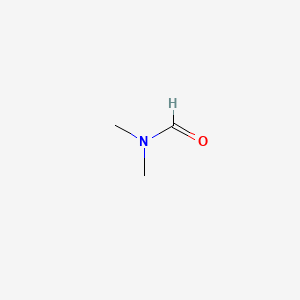

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-hydroxy-N,N-dimethylbutanamide. The primary synthetic route detailed is the aminolysis of γ-butyrolactone (GBL) with dimethylamine. This document includes detailed experimental protocols, a summary of physicochemical properties, and predicted spectroscopic data. The information is intended to serve as a foundational resource for researchers and professionals involved in chemical synthesis and drug development.

Introduction

This compound is a chemical compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring a hydroxyl group and a tertiary amide, makes it a versatile building block. This guide outlines a common and effective method for its preparation and provides key characterization parameters.

Synthesis of this compound

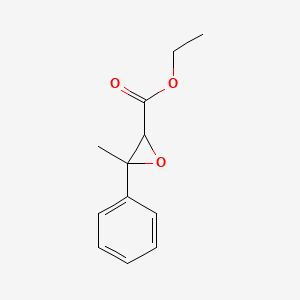

The most direct and widely recognized method for the synthesis of this compound is the ring-opening reaction of γ-butyrolactone (GBL) with dimethylamine. This reaction, a nucleophilic acyl substitution, results in the formation of the desired amide.

Synthesis Workflow

The overall workflow for the synthesis and purification of this compound can be visualized as follows:

4-hydroxy-N,N-dimethylbutanamide CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxy-N,N-dimethylbutanamide, including its chemical identity, a proposed synthetic route, and relevant experimental data. Due to the limited availability of specific experimental data for this compound, this guide also incorporates detailed methodologies and data from structurally similar N-hydroxybutanamide derivatives to provide valuable context for research and development.

Core Compound Identification

Chemical Name: this compound CAS Number: 18190-25-5[1]

Molecular Structure and Properties

The molecular structure and fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Canonical SMILES | CN(C)C(=O)CCCO | [1] |

| InChI | InChI=1S/C6H13NO2/c1-7(2)6(9)4-3-5-8/h8H,3-5H2,1-2H3 | |

| InChIKey | WIKMJRHPNGPQRH-UHFFFAOYSA-N |

Synthesis Pathway

An established method for the synthesis of N-substituted 4-hydroxybutanamides is the aminolysis of γ-butyrolactone. This reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the lactone, leading to the opening of the ring.

Proposed Experimental Protocol: Synthesis from γ-Butyrolactone

A plausible synthetic route for this compound involves the reaction of γ-butyrolactone with dimethylamine.

Reaction: γ-Butyrolactone + Dimethylamine → this compound

Procedure:

-

In a sealed reaction vessel, γ-butyrolactone is dissolved in a suitable solvent, such as methanol or ethanol.

-

An excess of dimethylamine (either as a solution in a compatible solvent or as a gas bubbled through the solution) is added.

-

The mixture is stirred at room temperature or gently heated to facilitate the reaction.

-

The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the solvent and excess dimethylamine are removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography or distillation to yield pure this compound.

Caption: Proposed synthetic workflow for this compound.

Analytical Data

Predicted Mass Spectrometry Data

The following table presents the predicted collision cross-section (CCS) values for various adducts of the molecule, which can aid in its identification via mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 132.10192 | 128.6 |

| [M+Na]⁺ | 154.08386 | 134.9 |

| [M-H]⁻ | 130.08736 | 129.1 |

| [M+NH₄]⁺ | 149.12846 | 150.4 |

| [M+K]⁺ | 170.05780 | 135.9 |

| [M]⁺ | 131.09409 | 129.9 |

| [M]⁻ | 131.09519 | 129.9 |

Data sourced from PubChemLite.

Experimental Protocols and Data for Structurally Related Compounds

The following sections detail experimental procedures and findings for N-hydroxybutanamide derivatives. These compounds share a similar structural backbone and have been investigated for their potential as matrix metalloproteinase (MMP) inhibitors. This information provides a valuable framework for designing and evaluating studies involving this compound.

Synthesis of N-hydroxybutanamide Derivatives

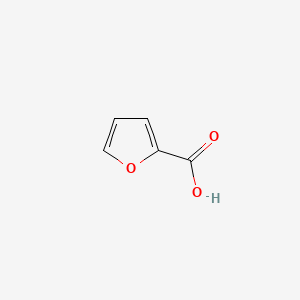

A novel method for synthesizing N-hydroxybutanamide derivatives involves the ring-opening of N-substituted succinimides.

General Procedure:

-

Succinimide Formation: An appropriate amine is reacted with succinic anhydride in a suitable solvent to form the corresponding N-substituted succinimide.

-

Ring Opening: The resulting N-substituted succinimide is treated with aqueous hydroxylamine, often in the presence of a co-solvent like methanol, at room temperature. This step opens the succinimide ring to yield the N-hydroxybutanamide derivative.

This one-pot, two-step process is an efficient method for generating a library of these compounds for screening.

In Vitro MMP Inhibition Assay

The inhibitory activity of N-hydroxybutanamide derivatives against various MMPs (MMP-2, MMP-9, and MMP-14) has been evaluated.

Protocol:

-

Recombinant human MMP enzymes are used.

-

A fluorescent substrate is incubated with the respective MMP enzyme in the presence of varying concentrations of the test compound.

-

The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curves.

Quantitative Data: The iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide demonstrated significant inhibitory activity against several MMPs.

| Enzyme | IC₅₀ (μM) |

| MMP-2 | 1 - 1.5 |

| MMP-9 | 1 - 1.5 |

| MMP-14 | 1 - 1.5 |

Cytotoxicity Assays

The cytotoxicity of these derivatives has been assessed against various cancer and non-cancerous cell lines.

Protocol:

-

Cell lines (e.g., HeLa, HepG2, A-172, U-251 MG, FetMSC, and Vero) are seeded in 96-well plates.

-

After 24 hours, the cells are treated with the test compounds at various concentrations for 72 hours.

-

Cell viability is determined using a standard assay, such as the MTT assay.

-

The results are used to evaluate the compound's toxicity towards different cell types.

The investigated N-hydroxybutanamide derivatives generally exhibited low toxicity towards the tested carcinoma cell lines.

Caption: Workflow for assessing in vitro cytotoxicity of compounds.

In Vivo Antitumor and Antimetastatic Activity

The in vivo efficacy of promising N-hydroxybutanamide derivatives has been evaluated in a mouse model of B16 melanoma.

Protocol:

-

Animal Model: B16 melanoma cells are implanted into mice.

-

Treatment: The test compound is administered to the tumor-bearing mice (e.g., intraperitoneally). A control group receives the vehicle.

-

Monitoring: Tumor growth is measured regularly. At the end of the study, the animals are euthanized, and primary tumors and lungs (for metastasis) are excised and analyzed.

-

Endpoints: Inhibition of tumor growth and reduction in the number of metastatic nodules are the primary endpoints.

Quantitative Data: In a B16 melanoma mouse model, the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide demonstrated significant antitumor and antimetastatic effects.

| Parameter | Inhibition (%) |

| Tumor Growth Inhibition | 61.5% |

| Metastasis Inhibition | 88.6% |

This derivative also showed low acute toxicity in vivo.

Caption: Workflow for in vivo evaluation of antitumor activity.

Conclusion

This compound is a small molecule with potential for further investigation in medicinal chemistry and drug development. While specific experimental data for this compound is sparse, its synthesis can likely be achieved through standard organic chemistry techniques. The significant biological activity observed in structurally related N-hydroxybutanamide derivatives, particularly as potent MMP inhibitors with in vivo antitumor efficacy, suggests that this compound and its analogs represent a promising area for future research. The experimental protocols detailed in this guide provide a solid foundation for the synthesis, characterization, and evaluation of this class of compounds.

References

Spectroscopic Profile of 4-hydroxy-N,N-dimethylbutanamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-N,N-dimethylbutanamide (CAS No. 18190-25-5) is a chemical compound of interest in various research domains. Its molecular structure, featuring both a hydroxyl group and a tertiary amide, suggests potential applications as an intermediate in organic synthesis and as a scaffold in medicinal chemistry. An in-depth understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This technical guide provides a summary of the available spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data.

While comprehensive experimental spectroscopic data for this compound is not widely available in the public domain, this guide compiles the known molecular properties and predicted mass spectrometry data. Furthermore, it details the standard methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are the principal techniques for the structural elucidation of organic molecules.

Molecular Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 18190-25-5 | [1][2][3][4] |

| Molecular Formula | C₆H₁₃NO₂ | [1][2][4] |

| Molecular Weight | 131.17 g/mol | [1][2] |

| SMILES | CN(C)C(=O)CCCO | - |

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information is critical for confirming the molecular weight of a compound and can provide insights into its elemental composition and structure. While experimental mass spectra for this compound are not readily accessible, predicted data for various adducts are available.

| Adduct | Predicted m/z |

| [M+H]⁺ | 132.10192 |

| [M+Na]⁺ | 154.08386 |

| [M-H]⁻ | 130.08736 |

| [M+NH₄]⁺ | 149.12846 |

| [M+K]⁺ | 170.05780 |

| [M+H-H₂O]⁺ | 114.09190 |

| (Data sourced from PubChemLite) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Note: Experimental ¹H NMR and ¹³C NMR data for this compound are not available in the searched public literature. The following are predicted chemical shifts and general coupling patterns based on the known structure.

¹H NMR (Proton NMR):

-

-CH₂-OH (C4): Expected to be a triplet, shifted downfield due to the adjacent hydroxyl group. The hydroxyl proton itself would appear as a broad singlet, and its chemical shift is highly dependent on solvent and concentration.

-

-CH₂- (C3): Expected to be a multiplet (e.g., a quintet or sextet) due to coupling with the protons on C2 and C4.

-

-CH₂-C=O (C2): Expected to be a triplet, shifted downfield by the adjacent carbonyl group.

-

-N(CH₃)₂: Two singlets are expected for the two methyl groups due to restricted rotation around the amide C-N bond, or a single singlet at higher temperatures where rotation is faster. These would be shifted downfield due to the adjacent nitrogen and carbonyl group.

¹³C NMR (Carbon-13 NMR):

-

C=O (C1): Expected to have the largest chemical shift (typically in the 170-180 ppm range for an amide).

-

-CH₂-OH (C4): Expected in the 60-70 ppm range.

-

-N(CH₃)₂: Expected in the 30-40 ppm range.

-

-CH₂- (C3) and -CH₂-C=O (C2): Expected in the 20-40 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Note: An experimental IR spectrum for this compound is not available in the searched public literature. The following are the expected characteristic absorption bands based on its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3600-3200 (broad) | Stretching vibration |

| C-H (alkane) | 3000-2850 | Stretching vibration |

| C=O (amide) | 1680-1630 | Stretching vibration (Amide I band) |

| C-N (amide) | 1400-1000 | Stretching vibration |

| C-O (alcohol) | 1260-1000 | Stretching vibration |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data discussed above. Specific instrument parameters would be optimized for the sample and the desired resolution.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid: If the sample is a solid, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent can be used in a liquid cell.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Introduce the sample solution into the ion source, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).

-

Acquire the mass spectrum over a relevant m/z range.

-

Data can be acquired in both positive and negative ion modes to observe different adducts.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for understanding the key spectroscopic characteristics of this compound. While a complete experimental dataset is not yet publicly available, the provided information and protocols offer a robust framework for researchers engaged in the synthesis, analysis, and application of this compound.

References

Methodological & Application

Application Note: Synthesis of 4-hydroxy-N,N-dimethylbutanamide from γ-butyrolactone

Introduction

4-hydroxy-N,N-dimethylbutanamide is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its synthesis from the readily available and cost-effective starting material, γ-butyrolactone (GBL), presents an efficient route to this compound. The reaction proceeds via the aminolysis of the cyclic ester (lactone) ring of GBL with dimethylamine. This document outlines a detailed protocol for this synthesis, summarizing the key reaction parameters and expected outcomes. While direct aminolysis of lactones can be sluggish, the use of a catalyst or specific reaction conditions can promote the formation of the desired hydroxyamide in good yield.[1][2]

Reaction Principle

The fundamental reaction involves the nucleophilic attack of dimethylamine on the carbonyl carbon of γ-butyrolactone. This leads to the opening of the lactone ring to form the final product, this compound. The reaction is an equilibrium process.[3] To drive the reaction towards the product, an excess of the amine or a catalyst can be employed.

Experimental Protocol

This protocol is based on the general principles of lactone aminolysis, potentially utilizing a catalyst to enhance reaction efficiency under mild conditions.[4]

Materials and Equipment:

-

γ-butyrolactone (GBL)

-

Dimethylamine solution (e.g., 40% in water or anhydrous)

-

Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) (as a potential catalyst)[4]

-

Chloroform (or another suitable solvent)[4]

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add γ-butyrolactone (1.0 eq).

-

Solvent and Catalyst Addition: Dissolve the γ-butyrolactone in a suitable solvent such as chloroform.[4] If a catalyst is used, add a catalytic amount of lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) (e.g., 5-10 mol%).

-

Reactant Addition: Add dimethylamine (1.0 to 1.2 eq) to the reaction mixture. The use of stoichiometric amounts of the amine is a key advantage of the catalyzed reaction.[4]

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for a period of 4 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water and brine to remove any unreacted dimethylamine and the catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from γ-butyrolactone. Please note that the exact values can vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactants | ||

| γ-butyrolactone | 1.0 eq | [4] |

| Dimethylamine | 1.0 - 1.2 eq | [4] |

| Catalyst (Optional) | ||

| Lithium bis(trifluoromethanesulfonyl)imide | 5 - 10 mol% | [4] |

| Reaction Conditions | ||

| Solvent | Chloroform | [4] |

| Temperature | Reflux | [4] |

| Reaction Time | 4 - 24 hours | [4] |

| Product Yield | ||

| Yield | High (expected) | [5][6] |

| Product Purity | ||

| Purity | >95% (after purification) | N/A |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Pathway

References

- 1. JP2005515267A - Preparation and use of gamma-butyrolactone as a cross-linking agent - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis [dspace.mit.edu]

- 4. LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines [organic-chemistry.org]

- 5. Reaction of γ-Thiobutyrolactone with Amines. (1) [jstage.jst.go.jp]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for 4-hydroxy-N,N-dimethylbutanamide in Cell Culture

Chemical and physical properties of 4-hydroxy-N,N-dimethylbutanamide are documented, including its molecular formula (C6H13NO2) and CAS number (18190-25-5).[1][2] However, this information does not extend to its biological activity or its effects on cultured cells.

Due to the absence of published research, this document cannot provide specific experimental protocols, quantitative data tables, or signaling pathway diagrams as requested. The scientific community has not yet characterized the cellular effects of this compound, and therefore, no established methodologies exist for its application in cell culture.

Researchers interested in investigating the potential biological activities of this compound would need to undertake foundational research to determine key experimental parameters. This would include, but is not limited to:

-

Solubility and Stability in Culture Media: Determining the appropriate solvent for creating stock solutions and assessing the stability of the compound under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Cytotoxicity and Dose-Response Studies: Establishing a range of concentrations that are non-toxic to the cell line(s) of interest and identifying potential dose-dependent effects on cell viability and proliferation.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways that may be modulated by this compound.

It is important to note that a related compound, butyrate, is known to be used in cell culture as a productivity enhancer and can influence post-translational modifications such as N-glycosylation.[3] However, it cannot be assumed that this compound will exhibit similar properties.

At present, there is insufficient scientific information to provide detailed application notes or protocols for the use of this compound in cell culture. The development of such procedures would require primary research to establish its biological effects and optimal experimental conditions. Researchers are advised to proceed with exploratory studies to generate the necessary foundational data.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 4-hydroxy-N,N-dimethylbutanamide.

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-hydroxy-N,N-dimethylbutanamide

For researchers, scientists, and professionals in drug development, the accurate quantification of novel psychoactive substances and related compounds is critical. This document provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the hydroxyl group, a derivatization step is included to improve volatility and chromatographic performance.

Experimental Protocol

This protocol is adapted from established methods for the analysis of short-chain functionalized amides and similar polar compounds.

1. Sample Preparation

Samples, which could be from reaction mixtures, biological matrices, or formulated products, should be accurately weighed and dissolved in a suitable organic solvent such as methanol or acetonitrile to a known concentration (e.g., 1 mg/mL). For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte of interest.

2. Derivatization

To enhance the volatility of this compound for GC-MS analysis, the hydroxyl group is derivatized via silylation.

-

Reagents:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Pyridine (or other suitable solvent like acetonitrile)

-

-

Procedure:

-

Pipette 100 µL of the sample solution into a clean, dry autosampler vial.

-

Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 30 minutes in a heating block or oven.

-

Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.

-

3. GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of the derivatized this compound.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Split (50:1) |

| Injection Volume | 1 µL |

| Injector Temperature | 260°C |

| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

Quantitative Data Summary

The following table summarizes the expected retention time and key mass spectral ions for the trimethylsilyl (TMS) derivative of this compound. These values are predictive and may vary based on the specific instrumentation and conditions used.

| Analyte | Expected Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |

| This compound-TMS | ~10.5 | 116 | 73, 100, 189 |

Note: The quantification ion (m/z 116) likely corresponds to the fragment [CH2=CH-C(O)N(CH3)2]+, a stable fragment. Qualifier ions are used for confirmation of the analyte's identity.

Experimental Workflow Visualization

The diagram below illustrates the complete workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Application Note: Quantification of 4-hydroxy-N,N-dimethylbutanamide in Human Plasma and Urine by LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-hydroxy-N,N-dimethylbutanamide in human plasma and urine. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is validated according to international guidelines to ensure accuracy, precision, and reliability for use in clinical and toxicological studies.

Introduction

This compound is a small polar molecule of interest in various fields of research, including pharmacology and toxicology. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and toxicological assessments. This application note presents a fully validated LC-MS/MS method designed for high-throughput analysis of this compound in human plasma and urine, offering high sensitivity and specificity.

Experimental

Materials and Reagents

-

This compound reference standard (>98% purity)

-

This compound-d7 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Human plasma and urine (drug-free)

Instrumentation

-

Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock solutions of this compound and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v).

Sample Preparation

Plasma Samples: Protein Precipitation

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase A.

-

Inject 5 µL into the LC-MS/MS system.

Urine Samples: Dilution

-

Thaw urine samples at room temperature and vortex to ensure homogeneity.

-

Centrifuge at 5,000 rpm for 10 minutes to remove any particulate matter.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant, 430 µL of water, and 20 µL of the internal standard working solution.

-

Vortex the mixture.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for retaining the polar analyte.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1.0 min: 95% B

-

1.0-3.0 min: 95% to 50% B

-

3.0-3.1 min: 50% to 95% B

-

3.1-5.0 min: 95% B

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

MRM Transitions:

-

This compound: Precursor ion (Q1) > Product ion (Q3)

-

This compound-d7 (IS): Precursor ion (Q1) > Product ion (Q3)

-

(Note: The specific m/z values for the precursor and product ions need to be determined by direct infusion of the reference standards into the mass spectrometer.)

Method Validation

The bioanalytical method was validated according to the principles outlined in the FDA and ICH M10 guidelines.[1][2] The validation assessed the following parameters: selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Table 1: Calibration Curve Parameters

| Matrix | Calibration Range (ng/mL) | R² | Weighting |

| Plasma | 1 - 1000 | >0.995 | 1/x² |

| Urine | 5 - 5000 | >0.995 | 1/x² |

Table 2: Accuracy and Precision (Plasma)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | ≤15 | ±15 | ≤15 | ±15 |

| Low | 3 | ≤15 | ±15 | ≤15 | ±15 |

| Medium | 100 | ≤15 | ±15 | ≤15 | ±15 |

| High | 800 | ≤15 | ±15 | ≤15 | ±15 |

Table 3: Accuracy and Precision (Urine)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 5 | ≤15 | ±15 | ≤15 | ±15 |

| Low | 15 | ≤15 | ±15 | ≤15 | ±15 |

| Medium | 500 | ≤15 | ±15 | ≤15 | ±15 |

| High | 4000 | ≤15 | ±15 | ≤15 | ±15 |

Table 4: Stability of this compound in Human Plasma and Urine

| Stability Condition | Matrix | Low QC (ng/mL) % Change | High QC (ng/mL) % Change |

| Bench-top (4 h, RT) | Plasma | <10% | <10% |

| Bench-top (4 h, RT) | Urine | <10% | <10% |

| Freeze-thaw (3 cycles) | Plasma | <15% | <15% |

| Freeze-thaw (3 cycles) | Urine | <15% | <15% |

| Long-term (-80°C, 30 days) | Plasma | <15% | <15% |

| Long-term (-80°C, 30 days) | Urine | <15% | <15% |

Protocols

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for each sample, calibration standard, and QC.

-

Pipette 100 µL of the respective sample, standard, or QC into the labeled tubes.

-

Add 20 µL of the internal standard working solution to each tube.

-

Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of labeled tubes.

-

Place the tubes in a sample concentrator and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase A.

-

Vortex briefly and transfer the contents to autosampler vials for LC-MS/MS analysis.

Protocol 2: Urine Sample Preparation (Dilution)

-

Label microcentrifuge tubes for each sample, calibration standard, and QC.

-

Pipette 50 µL of the respective urine supernatant into the labeled tubes.

-

Add 430 µL of ultrapure water to each tube.

-

Add 20 µL of the internal standard working solution to each tube.

-

Vortex each tube for 10 seconds.

-

Transfer the diluted samples to autosampler vials for LC-MS/MS analysis.

Visualizations

Caption: Overall workflow for the quantification of this compound.

Caption: Detailed sample preparation protocols for plasma and urine.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of this compound in human plasma and urine. The sample preparation procedures are straightforward and amenable to high-throughput analysis. The method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for a variety of research and clinical applications.

References

Troubleshooting & Optimization

Common byproducts in the synthesis of 4-hydroxy-N,N-dimethylbutanamide and their removal.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-N,N-dimethylbutanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from γ-butyrolactone (GBL) and dimethylamine?

The most common impurities encountered are unreacted starting materials:

-

γ-Butyrolactone (GBL): Due to incomplete reaction.

-

Dimethylamine: Typically used in excess to drive the reaction to completion.

In some cases, especially at elevated temperatures, side reactions could potentially lead to other minor byproducts, though these are less commonly reported.

Q2: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A common approach is to track the disappearance of the starting material, γ-butyrolactone.

Q3: What are the general strategies for purifying the final product?

Purification of this compound typically involves a multi-step approach to remove unreacted starting materials and any other impurities. The general strategies include:

-

Quenching: To neutralize or remove excess reactive reagents.

-

Extractive Workup: To separate the product from water-soluble and acid/base-soluble impurities.

-

Distillation: To purify the product based on its boiling point.

-

Chromatography: For high-purity applications.

Troubleshooting Guides

Issue 1: Incomplete Reaction - Significant Amount of Unreacted GBL Remaining

Possible Causes:

-

Insufficient reaction time or temperature.

-

Inefficient mixing.

-

Poor quality of reagents.

-

Use of a less reactive form of dimethylamine (e.g., hydrochloride salt without a base).

Troubleshooting Steps:

-

Extend Reaction Time/Increase Temperature: Monitor the reaction for a longer period. If the reaction has stalled, a moderate increase in temperature may be beneficial.

-

Improve Agitation: Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reactants.

-

Verify Reagent Quality: Use anhydrous dimethylamine (gas or solution in a suitable solvent like THF or ethanol) and ensure the GBL is of high purity.

-

Use Excess Dimethylamine: Employing a molar excess of dimethylamine can help drive the equilibrium towards the product.

Issue 2: Presence of Excess Dimethylamine in the Product

Possible Cause:

-

Use of a significant excess of dimethylamine during the reaction.

Troubleshooting Steps:

-

Removal under Reduced Pressure: If using a volatile form of dimethylamine, a significant portion can be removed by rotary evaporation.

-

Acidic Wash: During the workup, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH4Cl) will protonate the basic dimethylamine, forming a water-soluble salt that partitions into the aqueous phase.

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from γ-butyrolactone and dimethylamine.

Materials:

-

γ-Butyrolactone (GBL)

-

Dimethylamine (e.g., 40% solution in water, or as a solution in an organic solvent)

-

Solvent (optional, e.g., methanol, ethanol, or neat)

Procedure:

-

In a suitable reaction vessel, combine γ-butyrolactone with the chosen solvent (if any).

-

Cool the mixture in an ice bath.

-

Slowly add the dimethylamine solution to the cooled GBL mixture with stirring. An excess of dimethylamine (e.g., 1.5 to 2 equivalents) is typically used.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by TLC or GC until the GBL is consumed.

Workup and Purification Protocol

1. Quenching and Initial Purification:

-

If the reaction was run neat or in a water-miscible solvent, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess dimethylamine.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

2. Purification by Distillation:

-

For larger quantities and to achieve higher purity, the crude product can be purified by vacuum distillation. The boiling point of this compound is relatively high, so a good vacuum is required.

Table 1: Physical Properties for Purification

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| γ-Butyrolactone (GBL) | 86.09 | 204-206 |

| Dimethylamine | 45.08 | 7 |

| This compound | 131.17 | ~135-140 at ~1 mmHg (estimated) |

3. Purification by Flash Chromatography:

-

For small-scale purification or to obtain very high purity material, flash column chromatography can be employed. Due to the polar nature of the product, a polar stationary phase (silica gel) and a polar mobile phase are typically used.

Table 2: Example Flash Chromatography Conditions

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | A gradient of Methanol in Dichloromethane (e.g., 0% to 10% MeOH) |

| Detection | UV (if applicable) or by TLC analysis of fractions |

Visualizations

Caption: General workflow for the synthesis and purification of this compound.

Caption: Troubleshooting flowchart for common synthesis impurities.

How to increase the yield and purity of 4-hydroxy-N,N-dimethylbutanamide synthesis.

Welcome to the technical support center for the synthesis of 4-hydroxy-N,N-dimethylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help optimize reaction yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the reaction of γ-butyrolactone (GBL) with dimethylamine.

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Yield | 1. Insufficient Reaction Temperature: The aminolysis of lactones can be slow at room temperature. | Increase the reaction temperature. The reaction is often performed under elevated temperatures, potentially in a sealed vessel to maintain pressure. Start with a moderate temperature (e.g., 80-100°C) and optimize as needed. |

| 2. Inadequate Reaction Time: The reaction may not have reached completion. | Extend the reaction time. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal duration. | |

| 3. Poor Quality Reagents: γ-butyrolactone or dimethylamine may be of low purity or contain inhibitors. | Use high-purity, anhydrous reagents. Ensure the dimethylamine solution concentration is accurate. | |

| 4. Reversible Reaction: The reaction can be an equilibrium process. | Use an excess of dimethylamine to drive the equilibrium towards the product. The removal of byproducts, if any, could also shift the equilibrium. | |

| Low Product Purity | 1. Unreacted Starting Materials: Incomplete reaction leaves residual γ-butyrolactone and dimethylamine. | Optimize reaction conditions (temperature, time, stoichiometry) to maximize conversion. Unreacted dimethylamine and GBL can be removed during purification (e.g., distillation). |

| 2. Side Reactions: Polymerization of γ-butyrolactone can occur under harsh acidic or basic conditions. | Maintain neutral or slightly basic reaction conditions. Avoid strong acids or bases as catalysts unless specifically required and optimized. | |

| 3. Byproduct Formation: Reaction of dimethylamine with impurities in the starting materials. | Use purified starting materials. Analyze the impurity profile of the crude product to identify potential side products and their sources. | |

| Difficult Purification | 1. Similar Boiling Points of Product and Impurities: Co-distillation of product with unreacted GBL or other byproducts. | Utilize fractional distillation with a column that provides sufficient theoretical plates for separation. Optimize the distillation pressure (vacuum distillation is often preferred to lower boiling points and prevent degradation). |

| 2. Thermal Degradation: The product may be unstable at high temperatures required for distillation. | Employ vacuum distillation to reduce the boiling point. Keep the distillation time as short as possible. | |

| 3. Product is Water-Soluble: Difficulty in separating the product from aqueous solutions if used in workup. | Extract the product into an appropriate organic solvent. If the product has high water solubility, multiple extractions may be necessary. Salting out the aqueous layer can improve extraction efficiency. |

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the aminolysis of γ-butyrolactone (GBL) with dimethylamine. This reaction involves the nucleophilic attack of dimethylamine on the carbonyl carbon of the lactone, leading to ring-opening and the formation of the desired hydroxyamide.

Q2: What are the typical reaction conditions for the synthesis of this compound?

A2: While specific optimal conditions can vary, the reaction is generally carried out under the following parameters:

-

Temperature: Elevated temperatures, often in the range of 100-200°C, are typically required to achieve a reasonable reaction rate.

-

Pressure: The reaction is often conducted in a sealed reactor to contain the volatile dimethylamine and to operate at temperatures above the boiling point of the reactants.

-

Stoichiometry: An excess of dimethylamine is commonly used to drive the reaction towards completion.

-

Solvent: The reaction can be run neat (without a solvent) or in a high-boiling point, inert solvent.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as:

-

Thin-Layer Chromatography (TLC): To visualize the disappearance of the starting material (GBL) and the appearance of the product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the relative amounts of starting materials and product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe the characteristic signals of the product and starting materials.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

-

Dimethylamine: Is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

γ-Butyrolactone (GBL): Is a combustible liquid and can cause serious eye irritation. Standard laboratory PPE should be worn.

-

High-Pressure Reactions: If the reaction is conducted in a sealed vessel at elevated temperatures, ensure the reactor is rated for the expected pressure and temperature and that appropriate safety measures (e.g., a blast shield) are in place.

Experimental Protocols & Data

| Parameter | Condition A (Exploratory) | Condition B (Optimized) |

| γ-Butyrolactone (molar equiv.) | 1.0 | 1.0 |

| Dimethylamine (40% in H₂O, molar equiv.) | 1.5 | 2.5 |

| Temperature (°C) | 100 | 150 |

| Pressure | Autogenous (sealed vessel) | Autogenous (sealed vessel) |

| Reaction Time (h) | 8 | 12 |

| Solvent | None (Neat) | None (Neat) |

| Workup | Vacuum removal of excess dimethylamine and water | Vacuum removal of excess dimethylamine and water |

| Purification | Fractional vacuum distillation | Fractional vacuum distillation |

| Expected Yield (%) | 60-70 | 85-95 |

| Expected Purity (%) | >95 | >99 |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Optimizing reaction conditions (temperature, catalyst, solvent) for preparing 4-hydroxy-N,N-dimethylbutanamide.

Welcome to the technical support center for the synthesis of 4-hydroxy-N,N-dimethylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the preparation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the aminolysis of γ-butyrolactone (GBL) with dimethylamine. This reaction involves the nucleophilic attack of dimethylamine on the carbonyl carbon of the lactone, leading to the opening of the five-membered ring to form the desired this compound.[1] The reaction can be performed with or without a catalyst and is often carried out under solvent-free (neat) conditions.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are γ-butyrolactone (GBL) and dimethylamine. Dimethylamine is often used in a solution, for example, a 40% aqueous solution or as a gas. Depending on the chosen protocol, a catalyst may also be used to enhance the reaction rate.

Q3: What are the key reaction parameters to control for optimal yield and purity?

A3: The critical parameters to monitor and optimize are:

-

Temperature: Higher temperatures generally increase the reaction rate.

-

Reaction Time: Sufficient time is required for the reaction to reach completion.

-

Molar Ratio of Reactants: The stoichiometry of dimethylamine to γ-butyrolactone can influence the reaction efficiency and impurity profile.

-

Catalyst: The presence and type of catalyst can significantly affect the reaction kinetics.

-

Solvent: While often performed neat, the choice of solvent can impact the reaction.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can be used to track the consumption of the starting materials (γ-butyrolactone) and the formation of the product.

Q5: What are the common impurities or side products?

A5: Potential side products can include unreacted starting materials, byproducts from the self-polymerization of γ-butyrolactone, and potential dimers or other adducts.[2] The formation of these is often dependent on the reaction conditions.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Insufficient reaction temperature: The aminolysis of lactones can be slow at low temperatures. 2. Short reaction time: The reaction may not have reached completion. 3. Loss of volatile dimethylamine: If using gaseous dimethylamine or a solution, it may have evaporated from the reaction mixture. 4. Inactive catalyst (if used): The catalyst may be poisoned or degraded. | 1. Increase reaction temperature: Gradually increase the temperature and monitor the reaction progress. 2. Extend reaction time: Allow the reaction to proceed for a longer duration. 3. Use a sealed reaction vessel: Ensure the reaction is conducted in a closed system to prevent the escape of dimethylamine. Consider using an excess of the amine. 4. Use fresh catalyst: Ensure the catalyst is active and handled under appropriate conditions. |

| Presence of Unreacted γ-Butyrolactone | 1. Incomplete reaction: Similar to low yield, the reaction may not have gone to completion. 2. Poor mixing: Inheterogeneous reaction mixtures, inefficient stirring can lead to localized areas of low reactant concentration. | 1. Increase temperature and/or reaction time. 2. Improve agitation: Ensure vigorous and efficient stirring throughout the reaction. |

| Formation of a Viscous or Solid Mass (Polymerization) | Self-polymerization of γ-butyrolactone: This can be promoted by certain catalysts or high temperatures in the absence of a sufficient amount of the amine nucleophile.[2] | Optimize the molar ratio: Ensure an adequate amount of dimethylamine is present. Adding the γ-butyrolactone slowly to the dimethylamine solution may also help. |

| Product is Difficult to Purify | 1. Presence of multiple side products: Suboptimal reaction conditions can lead to a complex mixture. 2. Product co-distills with impurities: If using distillation for purification, impurities with similar boiling points can be challenging to separate. | 1. Optimize reaction conditions: Refer to the data tables below to select conditions that favor the formation of the desired product. 2. Alternative purification methods: Consider column chromatography or recrystallization. |

Experimental Protocols

Protocol 1: Uncatalyzed, Solvent-Free Synthesis

This protocol describes a straightforward method for the synthesis of this compound without the use of a catalyst.

Materials:

-

γ-Butyrolactone (GBL)

-

Dimethylamine (40% aqueous solution)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine γ-butyrolactone and a molar excess of the 40% aqueous dimethylamine solution (e.g., a 1:2 molar ratio of GBL to dimethylamine).

-

Stir the mixture vigorously at room temperature for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess water and dimethylamine under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Data Presentation

Table 1: Effect of Temperature on Reaction Yield (Uncatalyzed, Solvent-Free)

| Temperature (°C) | Reaction Time (h) | Molar Ratio (GBL:Dimethylamine) | Yield (%) | Purity (%) |

| 60 | 8 | 1:2 | 45 | 90 |

| 80 | 6 | 1:2 | 75 | 95 |

| 100 | 4 | 1:2 | 92 | 98 |

| 120 | 4 | 1:2 | 90 | 96 (slight increase in impurities) |

Note: The data in this table is representative and may vary based on the specific experimental setup.

Table 2: Effect of Catalyst on Reaction Time (Solvent: Methanol, Temperature: 60°C)

| Catalyst | Catalyst Loading (mol%) | Reaction Time to >95% Conversion (h) |

| None | 0 | 12 |

| Sodium Methoxide | 5 | 4 |

| Triethylamine | 10 | 8 |

Note: The data in this table is illustrative of the general effects of catalysts and may not represent optimized conditions.

Visualizations

Caption: Experimental workflow for the uncatalyzed synthesis.

References

Challenges in the purification of 4-hydroxy-N,N-dimethylbutanamide and potential solutions.

Welcome to the technical support center for the purification of 4-hydroxy-N,N-dimethylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The impurity profile of this compound is heavily dependent on the synthetic route employed. A common and efficient synthesis involves the reaction of gamma-butyrolactone (GBL) with dimethylamine. Based on this, the following impurities are frequently observed:

-

Unreacted Starting Materials: Residual gamma-butyrolactone (GBL) and dimethylamine.

-

Side-Reaction Products:

-

Gamma-hydroxybutyric acid (GHB): Formed from the hydrolysis of GBL, especially if water is present and the reaction is run under acidic or basic conditions.[1][2]

-

Poly(4-hydroxybutyrate): Polymerization can occur under certain acidic or basic conditions.[2]

-

Salts: If an acid or base catalyst is used, residual salts may be present after workup.

-

-

Degradation Products: The thermal stability of this compound is a consideration. At elevated temperatures, degradation to smaller molecules or polymerization could occur, although specific degradation pathways are not well-documented in the literature.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy.

| Property | Value | Source |

| Molecular Formula | C6H13NO2 | [3] |

| Molecular Weight | 131.17 g/mol | [3] |

| Appearance | Likely a colorless to pale yellow liquid or a low-melting solid | Inferred from similar compounds |

| Boiling Point | High boiling point, likely requiring vacuum distillation | Inferred from structure |

| Solubility | Expected to be soluble in polar solvents like water, ethanol, methanol, and acetonitrile. Limited solubility in nonpolar solvents like hexanes. | Inferred from structure |

Q3: Which purification techniques are most suitable for this compound?

A3: Due to its polarity and high boiling point, several techniques can be employed, often in combination:

-

Vacuum Distillation: Ideal for removing lower-boiling impurities and for the final purification of the product, especially on a larger scale. This method is preferred to avoid thermal degradation at atmospheric pressure.

-

Column Chromatography: Particularly useful for removing non-volatile impurities and compounds with similar boiling points. Both normal-phase and reversed-phase chromatography can be effective.

-

Recrystallization: If the compound is a solid at room temperature or can be induced to crystallize, this can be a highly effective method for achieving high purity.

-

Liquid-Liquid Extraction: Useful for initial workup to remove water-soluble or organic-soluble impurities.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis from Gamma-Butyrolactone and Dimethylamine

Symptoms:

-

The crude product is a viscous oil with a strong amine odor.

-

NMR analysis shows the presence of multiple species besides the desired product.

-

The yield of the desired product is significantly lower than expected.

Potential Causes & Solutions:

| Potential Cause | Proposed Solution |

| Incomplete Reaction: The reaction may not have gone to completion, leaving significant amounts of unreacted GBL and dimethylamine. | 1. Optimize Reaction Conditions: Increase reaction time, temperature (with caution to avoid degradation), or the molar excess of dimethylamine. 2. Post-Reaction Quench: After the reaction, a careful workup with a dilute acid (e.g., 1M HCl) can help to remove excess dimethylamine by forming its water-soluble salt. This should be followed by extraction with an organic solvent. |

| Hydrolysis of GBL: Presence of water in the reactants or solvent can lead to the formation of gamma-hydroxybutyric acid (GHB). | 1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and reactants and solvents are anhydrous. 2. Purification: GHB is more polar and can be separated from the desired product by column chromatography or by a basic wash during workup (to deprotonate the carboxylic acid, making it more water-soluble). |

| Product Degradation: Excessive heat during the reaction or workup can cause decomposition. | 1. Temperature Control: Maintain a controlled and moderate reaction temperature. 2. Vacuum Distillation: Purify the final product under reduced pressure to lower the boiling point and minimize thermal stress. |

Experimental Workflow for Troubleshooting Low Purity:

References

Strategies for scaling up the synthesis of 4-hydroxy-N,N-dimethylbutanamide.

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 4-hydroxy-N,N-dimethylbutanamide, with a focus on strategies for scaling up production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially viable method is the aminolysis of gamma-butyrolactone (GBL) with dimethylamine. This reaction involves the ring-opening of the lactone by the amine to form the desired hydroxyamide. This approach is favored for its atom economy and the relatively low cost of starting materials.

Q2: Are there any catalysts that can improve the reaction rate and yield?

A2: While the reaction can proceed without a catalyst, especially at elevated temperatures and pressures, certain catalysts can facilitate the reaction under milder conditions. Lewis acids, such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf2), have been shown to activate the lactone towards nucleophilic attack. Basic catalysts can also be employed to deprotonate the amine, increasing its nucleophilicity. For large-scale operations, the choice of catalyst will depend on cost, efficiency, and ease of removal from the final product.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety concerns are associated with the handling of dimethylamine, which is a flammable and toxic gas, and the use of pressurized reaction vessels. Proper ventilation, personal protective equipment (PPE), and adherence to pressure vessel safety protocols are critical. If using flammable solvents, appropriate grounding and bonding procedures must be followed to prevent static discharge. A thorough process safety review should be conducted before any scale-up activities.

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, the reaction between gamma-butyrolactone and dimethylamine can be carried out neat (without a solvent), particularly at an industrial scale. This is often preferred as it simplifies the process by eliminating the need for solvent handling and recovery, which can lead to significant cost savings and reduced environmental impact.

Q5: What are the typical impurities encountered in this synthesis?

A5: The most common impurity is unreacted gamma-butyrolactone. Depending on the reaction conditions, side products from the dehydration of this compound to form N,N-dimethyl-3-butenamide may be observed, especially at high temperatures. If the starting materials are not pure, related impurities may also be present in the final product.

Experimental Protocol: Aminolysis of Gamma-Butyrolactone with Dimethylamine

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Gamma-butyrolactone (GBL)

-

Dimethylamine (anhydrous)

-

Methanol (optional, as solvent)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Activated carbon (for decolorization, if necessary)

Equipment:

-

High-pressure reactor (e.g., Parr reactor) equipped with a stirrer, thermocouple, and pressure gauge

-

Gas inlet for dimethylamine

-

Rotary evaporator

-

Standard laboratory glassware

-

Vacuum distillation apparatus

Procedure:

-

Charging the Reactor: Charge the high-pressure reactor with gamma-butyrolactone. If a solvent is used, add methanol at this stage.

-

Purging the System: Seal the reactor and purge with an inert gas, such as nitrogen, to remove any air.

-

Introducing Dimethylamine: Cool the reactor to 0-5 °C and slowly introduce anhydrous dimethylamine gas to the desired stoichiometric excess.

-

Reaction: Seal the reactor and heat to the desired temperature (typically 80-150 °C). The pressure will increase as the temperature rises. Monitor the reaction progress by taking aliquots (if possible) and analyzing them by GC or HPLC.

-

Cooling and Venting: Once the reaction is complete, cool the reactor to room temperature. Slowly vent the excess dimethylamine into a scrubber containing an acidic solution.

-

Workup: Transfer the reaction mixture to a round-bottom flask. If the reaction was performed neat, the product can be directly purified. If a solvent was used, remove it using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation. Collect the fraction corresponding to this compound. If the product is colored, a treatment with activated carbon prior to distillation may be beneficial.

Quantitative Data Summary

| Parameter | Lab Scale (Example) | Pilot Scale (Example) |

| Gamma-Butyrolactone (moles) | 1.0 | 100 |

| Dimethylamine (moles) | 1.2 | 120 |

| Solvent (Methanol) | 250 mL | 25 L |

| Temperature | 120 °C | 140 °C |

| Pressure | 10-15 bar | 15-20 bar |

| Reaction Time | 8-12 hours | 10-16 hours |

| Expected Yield | 85-95% | 90-98% |

| Purity (Post-distillation) | >98% | >99% |

Troubleshooting Guide

Issue 1: Low Conversion of Gamma-Butyrolactone

-

Question: My reaction has stalled, and a significant amount of gamma-butyrolactone remains unreacted. What could be the cause?

-

Answer:

-

Insufficient Dimethylamine: Ensure that a sufficient excess of dimethylamine was added to drive the reaction to completion. Leaks in the reactor can also lead to a loss of dimethylamine.

-

Low Reaction Temperature: The reaction rate is highly dependent on temperature. Verify that the internal temperature of the reactor reached the target setpoint.

-

Inadequate Mixing: Poor agitation can lead to localized depletion of dimethylamine, slowing down the reaction. Ensure the stirrer is functioning correctly and at an appropriate speed for the scale of the reaction.

-

Issue 2: Formation of a Significant Amount of Byproducts

-

Question: I am observing a significant impurity in my crude product. How can I identify and minimize it?

-

Answer:

-

High Temperature: Excessive temperatures can lead to the dehydration of the product to form N,N-dimethyl-3-butenamide. Consider running the reaction at a lower temperature for a longer duration.

-

Presence of Water: Water can hydrolyze gamma-butyrolactone back to 4-hydroxybutanoic acid, which can complicate the purification process. Ensure all reagents and equipment are dry.

-

Issue 3: Product is Darkly Colored

-

Question: The crude product is dark brown. What is the cause of the coloration, and how can I remove it?

-

Answer:

-

Reaction Temperature Too High: High temperatures can cause decomposition and the formation of colored impurities.

-

Extended Reaction Time: Prolonged heating can also contribute to color formation.

-

Removal: The color can often be removed by treating the crude product with activated carbon before distillation. Dissolve the crude product in a suitable solvent (e.g., methanol or ethyl acetate), add a small amount of activated carbon, stir for a period, and then filter before proceeding with distillation.

-

Issue 4: Difficulties with Product Isolation/Purification

-

Question: I am having trouble purifying the product by distillation. The product seems to be decomposing in the distillation pot.

-

Answer:

-

High Distillation Temperature: this compound can be thermally sensitive. Ensure the vacuum is low enough to allow for distillation at a moderate temperature.

-

Presence of Acidic or Basic Impurities: Residual catalyst or byproducts can promote decomposition during distillation. A simple aqueous wash of the crude product before distillation can sometimes help to remove these impurities.

-

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting logic for common issues in the synthesis.

Validation & Comparative

A Comparative Guide to the In Vitro Antitumor Activity of N-Hydroxybutanamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antitumor performance of various N-hydroxybutanamide derivatives, supported by experimental data from recent studies. The information is intended to assist researchers in evaluating the potential of these compounds as novel anticancer agents.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activity of several N-hydroxybutanamide derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized below. Lower IC50 values indicate higher potency.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | A-172 | Glioblastoma | Slightly toxic |

| U-251 MG | Glioblastoma | Slightly toxic | |

| HeLa | Cervical Carcinoma | Low toxicity | |

| HepG2 | Liver Carcinoma | Low toxicity | |

| N-hydroxybutanamide with ortho-nitro benzohydrazide (1) | Carcinoma Cells | - | Less toxic |

| N-hydroxybutanamide with meta-nitro benzohydrazide (2) | Carcinoma Cells | - | More toxic |

| N-hydroxybutanamide with para-nitro benzohydrazide (3) | Carcinoma Cells | - | More toxic |

| N-hydroxybutanamide with ortho-methoxy benzohydrazide (5) | Carcinoma Cells | - | Higher toxicity |

Data extracted from a 2023 study on new N-hydroxybutanamide derivatives. The study noted that non-cancerous FetMSC and Vero cells were the least sensitive to all tested compounds[1][2].

Experimental Protocols

The following methodologies are representative of the key experiments conducted to ascertain the in vitro antitumor activity of the N-hydroxybutanamide derivatives.

1. Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, A-172, U-251 MG) and non-cancerous cell lines (e.g., FetMSC, Vero) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the N-hydroxybutanamide derivatives for a specified period, typically 72 hours[3].

-

MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. Matrix Metalloproteinase (MMP) Inhibition Assay

This assay evaluates the ability of the compounds to inhibit the activity of specific MMPs, which are enzymes involved in cancer progression and metastasis.

-

Enzyme and Substrate: Recombinant human MMPs (e.g., MMP-2, MMP-9, MMP-14) and a fluorogenic MMP substrate are used.

-

Incubation: The N-hydroxybutanamide derivatives are pre-incubated with the MMP enzymes in an assay buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate. In the presence of active MMPs, the substrate is cleaved, releasing a fluorescent signal.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of the enzymatic reaction is determined from the increase in fluorescence. The inhibitory activity of the compounds is calculated by comparing the reaction rates in the presence and absence of the inhibitors. The IC50 values are determined from dose-response curves. The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide was found to inhibit MMP-2, MMP-9, and MMP-14 with an IC50 of 1–1.5 μM[1][2][3].

Mandatory Visualizations

Signaling Pathway: MMP Inhibition in Cancer

Caption: Inhibition of Matrix Metalloproteinases (MMPs) by N-hydroxybutanamide derivatives blocks ECM degradation, a critical step in cancer invasion and metastasis.

Experimental Workflow: In Vitro Antitumor Activity Screening

Caption: A general workflow for the in vitro screening of N-hydroxybutanamide derivatives to determine their antitumor potential.

References

- 1. mdpi.com [mdpi.com]

- 2. New Derivatives of N- Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Comparative analysis of the synthetic efficiency of different routes to 4-hydroxy-N,N-dimethylbutanamide.

For Researchers, Scientists, and Drug Development Professionals